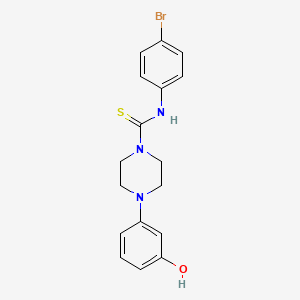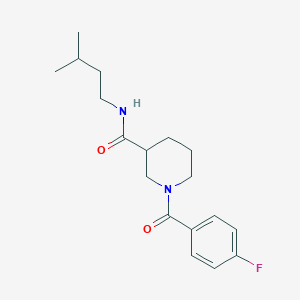
4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as MDN-001, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of oxazoline derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one exerts its therapeutic effects by modulating various signaling pathways involved in disease progression. In cancer, 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. In Alzheimer's disease and Parkinson's disease, 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one reduces oxidative stress and inflammation by modulating the Nrf2/HO-1 and NF-κB signaling pathways.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease, 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one reduces oxidative stress and inflammation, which are major contributors to disease progression. Furthermore, 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its high degree of purity, ease of synthesis, and potential therapeutic applications in various diseases. However, the limitations of using 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in humans to determine its safety and efficacy as a therapeutic agent. Another direction is to study the potential synergistic effects of 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one with other anticancer or neuroprotective agents. Additionally, further research is needed to elucidate the precise mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in various diseases.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. In Alzheimer's disease and Parkinson's disease, 4-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11-2-5-13(6-3-11)17-19-14(18(20)23-17)8-12-4-7-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJIIRLAOJBKJY-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,5-dichlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4820264.png)
![2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4820265.png)
![1-(4-chlorophenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4820271.png)

![N-benzyl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4820281.png)
![{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4820288.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-(2,3,4-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4820295.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4820301.png)
![2-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4820308.png)
![ethyl {2-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4820309.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B4820321.png)
![5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4820334.png)
![ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4820342.png)
